molecular formula C8H9NO5 B12857307 Ethyl 4-methyl-5-nitrofuran-3-carboxylate

Ethyl 4-methyl-5-nitrofuran-3-carboxylate

Cat. No.: B12857307
M. Wt: 199.16 g/mol
InChI Key: FQGPBQAWUHIICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-5-nitrofuran-3-carboxylate is a compound belonging to the class of nitrofurans, which are known for their diverse biological activities. This compound features a furan ring substituted with a nitro group, a carboxylate ester, and a methyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-5-nitrofuran-3-carboxylate typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be esterified to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure higher yields and better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-nitrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methyl-5-nitrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antibacterial activity.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-nitrofuran-3-carboxylate involves its interaction with bacterial nitroreductases, which convert the compound into electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to the antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrofuran-2-carboxylate
  • 2-Acetyl-5-nitrofuran
  • 5-Nitrofuran-2-carbaldehyde

Uniqueness

Ethyl 4-methyl-5-nitrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl 4-methyl-5-nitrofuran-3-carboxylate

InChI

InChI=1S/C8H9NO5/c1-3-13-8(10)6-4-14-7(5(6)2)9(11)12/h4H,3H2,1-2H3

InChI Key

FQGPBQAWUHIICV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=C1C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.